molecular formula C16H24N2O3S B8801314 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)

Cat. No.: B8801314
M. Wt: 324.4 g/mol
InChI Key: VAIAHWBLSPENDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Diazabicyclo[540]undec-7-ene, compound with p-toluenesulfonic acid (1:1) is a chemical compound known for its unique structure and properties It is a derivative of pyrimido[1,2-a]azepine, a bicyclic compound that has been studied for various applications in chemistry and biology

Preparation Methods

The synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) typically involves the reaction of pyrimido[1,2-a]azepine with 4-methylbenzenesulfonic acid. This reaction can be carried out under various conditions, but it often requires heating to facilitate the formation of the desired product . Industrial production methods may involve more complex procedures to ensure high yield and purity, including the use of advanced purification techniques.

Chemical Reactions Analysis

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) involves its interaction with specific molecular targets. It is known to interact with adrenoceptor subtypes, which play a role in various physiological processes. The compound’s effects are mediated through these interactions, influencing pathways involved in inflammation and other pathophysiological conditions .

Comparison with Similar Compounds

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and chemical behavior, highlighting the uniqueness of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1).

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

InChI

InChI=1S/C9H16N2.C7H8O3S/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H2;2-5H,1H3,(H,8,9,10)

InChI Key

VAIAHWBLSPENDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2=NCCCN2CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flame dried flask was charged with TsOH (1.0 g, 5.81 mmol), ether (20 mL) and a stirbar under dry nitrogen atmosphere. To the stirred solution, DBU (0.88 g, 5.81 mmol) was added. Instantly, a white precipitate formed and stirring was continued for 1 hour. The precipitate, 1.5 g (81%) of white salt, was then washed with excess ether and isolated by decantation. The salt was then dried under high vacuum.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.88 g
Type
reactant
Reaction Step Two

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